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Abstract
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel

NaV1.7, a genetically validated target for the treatment of pain.[1][2][3] This technical guide

provides a comprehensive overview of the in vitro pharmacological and biopharmaceutical

properties of PF-06456384, summarizing key data from preclinical studies. The information

presented herein is intended to support researchers and drug development professionals in

their evaluation and potential application of this compound.

Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action

potentials in excitable cells. The NaV1.7 subtype is preferentially expressed in peripheral

sensory neurons and plays a critical role in pain signaling.[4] Loss-of-function mutations in the

SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, highlighting the

therapeutic potential of NaV1.7 inhibition. PF-06456384 was developed as a potent and

selective NaV1.7 inhibitor for potential use as an analgesic.[2][3] This document details its in

vitro characterization, including its potency, selectivity, and key absorption, distribution,

metabolism, and excretion (ADME) properties.

Potency and Selectivity
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The inhibitory activity of PF-06456384 against NaV1.7 and other NaV subtypes was

determined using electrophysiological assays in HEK293 cells stably expressing the respective

human sodium channel isoforms.

Table 1: Inhibitory Potency of PF-06456384 against NaV
Channel Subtypes

Target IC50 (nM) Fold Selectivity vs. NaV1.7

hNaV1.7 0.01 -

hNaV1.1 >10,000 >1,000,000

hNaV1.2 3 300

hNaV1.3 6,400 640,000

hNaV1.4 >10,000 >1,000,000

hNaV1.5 1,100 110,000

hNaV1.6 170 17,000

hNaV1.8 26,000 2,600,000

Data sourced from MedChemExpress, citing PMID: 31012583, and interpreted from Storer et

al., 2017.

Experimental Protocols
Electrophysiology Assays for NaV Channel Inhibition
The potency and selectivity of PF-06456384 were assessed using whole-cell patch-clamp

electrophysiology on human embryonic kidney (HEK293) cells stably expressing different

human NaV channel subtypes.

Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL),

and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable expression of the target

NaV channel.
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Electrophysiology Recordings:

Whole-cell voltage-clamp recordings were performed at room temperature.

The external solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10

HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

The internal (pipette) solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and

10 HEPES, with the pH adjusted to 7.3 with CsOH.

Voltage protocols were designed to elicit channel activation and measure peak inward

sodium currents. The specific voltage steps and durations were optimized for each NaV

subtype.

Data Analysis: Concentration-response curves were generated by applying increasing

concentrations of PF-06456384 and measuring the inhibition of the peak sodium current. The

IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Electrophysiology workflow for determining NaV channel inhibition.

ADME Profile
A summary of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion)

properties of PF-06456384 is presented below. These assays are crucial for predicting the

pharmacokinetic behavior of a compound in vivo.

Table 2: In Vitro ADME and Physicochemical Properties
of PF-06456384
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Parameter Assay Result

Solubility Aqueous Solubility (pH 7.4) Data not publicly available

Permeability Caco-2 Permeability Data not publicly available

Metabolism
Human Liver Microsomal

Stability
Data not publicly available

Transporters P-gp Substrate/Inhibitor Data not publicly available

Plasma Protein Binding Human Plasma High

CYP450 Inhibition
(e.g., 1A2, 2C9, 2C19, 2D6,

3A4)
Data not publicly available

hERG Inhibition Electrophysiology Data not publicly available

While specific quantitative data for many ADME parameters are not publicly available, the

primary literature indicates that extensive ADME profiling was conducted.[2][3] It is noted that

high plasma protein binding was a characteristic of this compound class.[4]

Plasma Protein Binding Assay Protocol (Equilibrium
Dialysis)

Method: Equilibrium dialysis is a standard method to determine the fraction of a compound

that binds to plasma proteins.

Procedure:

A semi-permeable membrane separates a chamber containing the test compound in

plasma from a chamber containing buffer.

The system is incubated at 37°C to allow the unbound compound to equilibrate across the

membrane.

After equilibration, the concentration of the compound in both the plasma and buffer

chambers is measured by LC-MS/MS.
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The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer

chamber to the concentration in the plasma chamber.

Equilibrium Dialysis Protocol

Start

Plasma with PF-06456384 Semi-permeable Membrane Buffer

Incubate at 37°C
(allow equilibration)

Measure [Compound]
in plasma and buffer

(LC-MS/MS)

Calculate Fraction Unbound (fu)

End

Click to download full resolution via product page

Workflow for plasma protein binding determination.

CYP450 Inhibition Assay Protocol (Fluorogenic)
Method: This assay assesses the potential of a compound to inhibit major cytochrome P450

enzymes, which is crucial for predicting drug-drug interactions.
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Procedure:

Human liver microsomes are incubated with a specific fluorogenic substrate for a

particular CYP isoform and NADPH.

The test compound (PF-06456384) is added at various concentrations.

The reaction is initiated and incubated at 37°C.

The formation of the fluorescent metabolite is measured over time using a plate reader.

The IC50 value is determined by comparing the rate of metabolite formation in the

presence of the test compound to the control.

hERG Channel Inhibition Assay Protocol
Method: This assay evaluates the potential for a compound to block the hERG potassium

channel, which is a critical indicator of potential cardiotoxicity.

Procedure:

Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the

hERG channel.

A specific voltage protocol is applied to elicit hERG currents.

The test compound is applied at various concentrations, and the inhibition of the hERG tail

current is measured.

An IC50 value is determined from the concentration-response curve.

Signaling Pathway and Mechanism of Action
PF-06456384 exerts its pharmacological effect by directly blocking the pore of the NaV1.7

channel, thereby inhibiting the influx of sodium ions into peripheral sensory neurons. This

inhibition prevents the depolarization of the neuronal membrane and the subsequent

generation and propagation of action potentials that transmit pain signals. The high selectivity

for NaV1.7 over other NaV subtypes, particularly those expressed in the central nervous
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system and cardiac tissue, is a key feature of its design, aiming for a favorable safety profile.

The proposed binding site for this class of sulfonamide inhibitors is on the voltage-sensor

domain IV (VSD4) of the NaV1.7 channel.[4]

NaV1.7 Signaling Pathway and Inhibition by PF-06456384
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Mechanism of action of PF-06456384 in inhibiting pain signaling.

Conclusion
PF-06456384 is a highly potent and selective NaV1.7 inhibitor, as demonstrated by in vitro

electrophysiological assays. Its characterization reveals a promising profile for a potential

analgesic agent. The detailed methodologies and summarized data provided in this guide serve

as a valuable resource for the scientific community engaged in pain research and the

development of novel therapeutics targeting voltage-gated sodium channels. Further

investigation into its comprehensive ADME and safety profile is warranted to fully elucidate its

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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